N-{1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4-methylbenzenesulfonamide
Description
N-{1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4-methylbenzenesulfonamide is a synthetic organic compound featuring a piperidine core substituted with a 1-ethylpyrazole-3-carbonyl group at the 1-position and a 4-methylbenzenesulfonamide moiety at the 4-position. The ethyl group on the pyrazole ring may influence lipophilicity and metabolic stability, while the sulfonamide group contributes to hydrogen-bonding interactions, a common feature in bioactive molecules .
Properties
IUPAC Name |
2-(9-chloro-6-methoxy-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O5/c1-31-18-6-4-14(10-20(18)33-3)11-26-21(29)13-28-9-8-17-15(12-28)24(30)22-16(25)5-7-19(32-2)23(22)27-17/h4-7,10H,8-9,11-13H2,1-3H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCOIXDUPQPRFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2CCC3=C(C2)C(=O)C4=C(C=CC(=C4N3)OC)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4-methylbenzenesulfonamide is a novel compound that has gained attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, mechanisms of action, and biological evaluations based on diverse research findings.
1. Synthesis and Structural Characteristics
The compound belongs to a class of piperidine derivatives that incorporate a pyrazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of piperidine derivatives with pyrazole carbonyl compounds, followed by sulfonamide formation.
The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:
- Microtubule Destabilization : Similar pyrazole derivatives have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
- Apoptosis Induction : Studies indicate that compounds with a similar scaffold can enhance caspase activity, promoting programmed cell death in various cancer cell lines, notably breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
3. Biological Activity
The biological activities of this compound have been evaluated through various in vitro and in vivo studies. The following table summarizes key findings related to its biological activity:
| Activity | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Microtubule Assembly Inhibition | MDA-MB-231 (Breast Cancer) | 20 μM | 40.76–52.03% inhibition |
| Apoptosis Induction | MDA-MB-231 | 1 μM | Morphological changes |
| 10 μM | Caspase-3 activity increased by 1.33–1.57x | ||
| Cell Cycle Arrest | HepG2 (Liver Cancer) | 2.5 μM | G2/M phase arrest observed |
4. Case Studies
Several studies have highlighted the efficacy of pyrazole-containing compounds similar to this compound:
Case Study 1: Anticancer Activity
In a study evaluating a series of pyrazole derivatives, it was found that certain compounds exhibited significant cytotoxicity against various cancer cell lines, including lung and colorectal cancers. The mechanism was linked to their ability to disrupt microtubule dynamics, leading to apoptosis .
Case Study 2: Inhibition of Glycine Transporter
Another investigation focused on designing inhibitors for glycine transporters using similar structural motifs. The results indicated that these derivatives could effectively inhibit glycine uptake in neuronal cells, suggesting potential applications in neuropharmacology .
5. Conclusion
This compound exhibits promising biological activities, particularly as an anticancer agent through mechanisms involving microtubule destabilization and apoptosis induction. Continued research is warranted to fully elucidate its therapeutic potential and optimize its efficacy against various malignancies.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant promise in the development of new pharmaceuticals, particularly as an anticancer agent. The 1H-pyrazole moiety has been linked to the inhibition of cancer cell proliferation across various types, including:
- Lung Cancer
- Breast Cancer
- Colorectal Cancer
- Prostate Cancer
Studies have shown that derivatives containing the 1H-pyrazole structure can inhibit the growth of several cancer cell lines, suggesting their potential as anticancer agents .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Type | Cancer Type | Activity Observed |
|---|---|---|
| 1H-Pyrazole Derivatives | Lung Cancer | Significant inhibition |
| Breast Cancer (MDA-MB-231) | High antiproliferation | |
| Liver Cancer (HepG2) | Notable activity |
Neuropharmacological Research
N-{1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4-methylbenzenesulfonamide has also been investigated for its neuropharmacological properties. Its ability to act as a glycine transporter 1 (GlyT1) inhibitor has been highlighted in research aimed at treating schizophrenia. A derivative of this compound demonstrated significant effects in rodent models without causing undesirable central nervous system side effects .
Table 2: GlyT1 Inhibitory Activity
| Compound | IC50 (nM) | Plasma Exposure | CNS Side Effects |
|---|---|---|---|
| GlyT1 Inhibitor | 1.8 | Good | None |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Various derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal pathogens, making them candidates for agricultural applications .
Table 3: Antimicrobial Efficacy of Piperidine Derivatives
| Pathogen Type | Compound Tested | Efficacy Observed |
|---|---|---|
| Bacterial | Piperidine Derivatives | Effective against Xanthomonas axonopodis |
| Fungal | Piperidine Derivatives | Effective against Fusarium solani |
Molecular Modeling Studies
Molecular modeling studies are crucial for understanding the binding interactions of this compound with target proteins. These studies help in optimizing the structure for enhanced activity and reduced side effects. Advanced computational techniques have been employed to predict the pharmacokinetic profiles and binding affinities of this compound with various biological targets .
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of this compound and its derivatives:
- Synthesis of Anticancer Agents : A study synthesized a series of pyrazole-based compounds, demonstrating significant anticancer activity against multiple cell lines.
- Neuropharmacological Evaluation : Research focused on GlyT1 inhibitors derived from piperidine structures showed promising results in preclinical models for schizophrenia.
- Antimicrobial Testing : Compounds were tested against standard bacterial strains, showing effective inhibition, thus supporting their potential use in agricultural settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine/Piperazine Derivatives with Aryl or Heteroaryl Substituents
Compound 3d (2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl methanesulphonate) :
This piperazine derivative features a nitroaryl group and a methanesulfonate ester. Unlike the target compound’s piperidine-carbonyl-pyrazole motif, 3d’s piperazine-ethyl-sulfonate structure suggests differences in conformational flexibility and electronic properties. The nitro group enhances electron-withdrawing effects, which may reduce metabolic stability compared to the ethylpyrazole group in the target compound .Compound 3e' (1-(2-Chloroethyl)-4-(3-methoxyphenyl)piperazine) :
The chloroethyl and methoxyphenyl substituents here introduce polar and aromatic interactions. However, the absence of a sulfonamide group limits its ability to engage in hydrogen-bonding networks critical for target binding, a key advantage of the target compound’s sulfonamide moiety .
Pyrazole-Containing Analogues
- N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3): This compound shares a pyrazole ring but incorporates a fused pyrazolopyridine core. However, the extended aromatic system may enhance π-π stacking in hydrophobic binding pockets .
- 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid (CAS 956961-11-8): This analogue replaces the carbonyl group in the target compound with a sulfonyl linker. The carboxylic acid terminus here adds ionizability, which may improve water solubility compared to the target compound’s non-ionizable sulfonamide .
Sulfonamide-Containing Compounds
- N-[[(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-4-methylbenzenesulfonamide: This compound shares the 4-methylbenzenesulfonamide group but replaces the piperidine-pyrazole system with a bicyclic pyrrolidine scaffold.
N-{2,4-difluoro-3-[...]benzenesulfonamide (CAS 1309432-74-3) :
This fluorinated benzenesulfonamide features a pyrrolopyrimidine-carbonyl group. Fluorine atoms enhance metabolic stability and membrane permeability, but the lack of a pyrazole ring limits its similarity to the target compound’s heteroaryl interactions .
Structural and Functional Analysis
Preparation Methods
Disconnection Strategy
The target molecule can be dissected into three primary fragments:
- 1-Ethyl-1H-pyrazole-3-carboxylic acid (pyrazole core)
- Piperidin-4-amine (cyclic amine backbone)
- 4-Methylbenzenesulfonyl chloride (sulfonamide precursor)
This disconnection suggests sequential coupling of the pyrazole carbonyl to piperidine, followed by sulfonamide formation at the secondary amine.
Synthesis of 1-Ethyl-1H-Pyrazole-3-Carbonyl Chloride
The pyrazole moiety is typically prepared via cyclocondensation of hydrazine derivatives with β-keto esters. Patent US6696567B2 details a modified Vilsmeier-Haack approach:
Procedure:
- Ethyl hydrazinecarboxylate (0.1 mol) reacts with ethyl acetoacetate (0.12 mol) in ethanol under reflux (78°C, 6 hr) to yield 1-ethyl-1H-pyrazole-3-carboxylate (83% yield).
- Saponification with NaOH (2M, 60°C, 3 hr) produces the carboxylic acid (91% purity by HPLC).
- Treatment with thionyl chloride (1.5 eq, 0°C → rt, 2 hr) generates the acyl chloride (quantitative conversion).
Key Data:
| Step | Reagent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | EtOH | 78 | 6 | 83 |
| 2 | NaOH | 60 | 3 | 91 |
| 3 | SOCl₂ | 0→25 | 2 | >99 |
Piperidine Intermediate Functionalization
N-Acylation of Piperidin-4-Amine
Coupling the pyrazole carbonyl chloride to piperidine requires careful base selection to prevent N-alkylation side reactions. The ACS Omega study identifies optimal conditions:
Optimized Protocol:
- Reactants:
- Piperidin-4-amine (1.0 eq)
- 1-Ethyl-1H-pyrazole-3-carbonyl chloride (1.1 eq)
- Triethylamine (2.5 eq, base)
- Solvent: Anhydrous dichloromethane
- Conditions: 0°C → rt, 12 hr under N₂
- Yield: 78% after column chromatography (silica gel, EtOAc/hexane 3:7)
Side Reaction Mitigation:
- Excess amine (>1.1 eq) leads to bis-acylation (15–20% byproduct)
- Temperature control below 30°C suppresses Hofmann elimination
Sulfonamide Coupling Reaction
Schotten-Baumann Sulfonylation
The final step involves reacting the secondary amine with 4-methylbenzenesulfonyl chloride. Patent data and synthetic methodology converge on two-phase conditions:
Standard Procedure:
- Dissolve N-{1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-amine (1 eq) in 10% NaOH (aq)
- Add 4-methylbenzenesulfonyl chloride (1.05 eq) in diethyl ether
- Vigorous stirring at 0°C for 2 hr
- Extract with EtOAc, dry over MgSO₄, concentrate
- Recrystallize from ethanol/water (4:1)
Performance Metrics:
| Parameter | Value |
|---|---|
| Reaction Scale | 5–100 mmol |
| Yield | 68–72% |
| Purity (HPLC) | ≥98.5% |
| Crystallization MP | 142–144°C |
Critical Factors:
- Stoichiometry: >1.05 eq sulfonyl chloride causes sulfonic acid formation
- Temperature: Exceeding 5°C reduces yield by 12–15% due to hydrolysis
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Coupling
A patent-derived method utilizes microwave irradiation to accelerate the acylation step:
Protocol:
- Piperidin-4-amine (1 eq), pyrazole carbonyl chloride (1.05 eq), DIPEA (2 eq) in DMF
- Microwave at 80°C, 300W, 15 min
- Isolated yield: 82% (vs. 78% conventional)
Advantages:
- 8× faster reaction time
- Reduced solvent volume (3 mL/mmol vs. 10 mL/mmol)
Limitations:
- Specialized equipment required
- Higher epimerization risk (3–5% diastereomers)
Purification and Characterization
Chromatographic Separation
Final compound purification employs gradient elution on silica gel:
Elution Profile:
| Time (min) | Hexane (%) | Ethyl Acetate (%) |
|---|---|---|
| 0–5 | 90 | 10 |
| 5–20 | 70 | 30 |
| 20–25 | 50 | 50 |
Retention Data:
- Rf = 0.42 (TLC, EtOAc/hexane 1:1)
- HPLC tR = 8.06 min (C18, MeCN/H2O 65:35)
Spectroscopic Validation
¹H NMR (500 MHz, DMSO-d6):
δ 8.21 (s, 1H, pyrazole-H), 7.69 (d, J=8.2 Hz, 2H, Ar-H), 7.39 (d, J=8.2 Hz, 2H, Ar-H), 4.52 (q, J=7.1 Hz, 2H, CH₂CH₃), 3.91–3.85 (m, 1H, piperidine-H), 3.12–3.07 (m, 2H, piperidine-H), 2.42 (s, 3H, Ar-CH₃), 1.79–1.72 (m, 2H, piperidine-H), 1.56–1.49 (m, 2H, piperidine-H), 1.38 (t, J=7.1 Hz, 3H, CH₂CH₃).
HRMS (ESI+): Calcd for C₁₉H₂₅N₄O₃S [M+H]⁺: 413.1643; Found: 413.1648.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
